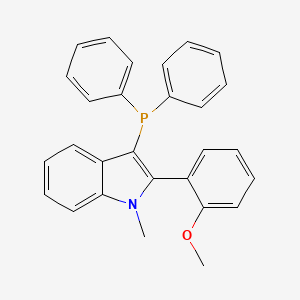
2-Chloro-3-methoxy-4-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxy-4-(methylthio)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-4-(methylthio)pyridine typically involves the chlorination of 3-methoxy-4-(methylthio)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methoxy-4-(methylthio)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
2-Chloro-3-methoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Iron powder and hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: 2-Methoxy-3-methoxy-4-(methylthio)pyridine.
Oxidation: 2-Chloro-3-methoxy-4-(methylsulfinyl)pyridine or 2-Chloro-3-methoxy-4-(methylsulfonyl)pyridine.
Reduction: 2-Chloro-3-methoxy-4-(methylamino)pyridine.
科学的研究の応用
2-Chloro-3-methoxy-4-(methylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It can be utilized in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, methoxy, and methylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methoxy-4-(methylthio)benzene
- 2-Chloro-3-methoxy-4-(methylthio)thiophene
- 2-Chloro-3-methoxy-4-(methylthio)pyrimidine
Uniqueness
2-Chloro-3-methoxy-4-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of the chlorine, methoxy, and methylthio groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKEOLAOHRAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)









